molecular formula C16H31NO B7779092 1-(2-Methylpiperidin-1-yl)decan-1-one CAS No. 4629-12-3

1-(2-Methylpiperidin-1-yl)decan-1-one

Cat. No.: B7779092
CAS No.: 4629-12-3
M. Wt: 253.42 g/mol
InChI Key: QJVGAXNBNSHLSE-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)decan-1-one is an organic compound with the molecular formula C16H31NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which combines a piperidine ring with a decanone chain, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-1-yl)decan-1-one typically involves the reaction of 2-methylpiperidine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 2-Methylpiperidine is reacted with decanoyl chloride.

    Step 2: Triethylamine is added to neutralize the hydrochloric acid by-product.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperidin-1-yl)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of decanoic acid or other oxidized derivatives.

    Reduction: Formation of 1-(2-Methylpiperidin-1-yl)decan-1-ol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)decan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)decan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The decanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)decan-1-one: Lacks the methyl group on the piperidine ring.

    1-(2-Methylpiperidin-1-yl)octan-1-one: Has a shorter alkyl chain compared to 1-(2-Methylpiperidin-1-yl)decan-1-one.

    1-(2-Methylpiperidin-1-yl)dodecan-1-one: Has a longer alkyl chain compared to this compound.

Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperidine ring and a decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)decan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)2/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVGAXNBNSHLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307793
Record name 1-(2-methylpiperidin-1-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-12-3
Record name NSC195047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methylpiperidin-1-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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